![molecular formula C18H19N3O B2875273 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705998-28-2](/img/structure/B2875273.png)
8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene is a complex organic molecule that features an imidazole ring, a phenyl group, and a bicyclic octane structure
Aplicaciones Científicas De Investigación
8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the imidazole ring, the attachment of the phenyl group, and the construction of the bicyclic octane structure. Common synthetic routes may include:
Imidazole Formation: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Phenyl Group Attachment: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Bicyclic Octane Construction: This step may involve Diels-Alder reactions or other cycloaddition reactions to form the bicyclic structure.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene: can undergo various chemical reactions, including:
Oxidation: The imidazole ring and phenyl group can be oxidized under strong oxidizing conditions.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted imidazole derivatives.
Comparación Con Compuestos Similares
Similar Compounds
Cresol: An aromatic organic compound with a phenol structure.
Aliphatic Amines: Compounds containing amine groups attached to aliphatic chains.
Phenolic Compounds: Such as rosmarinic acid, which contains a phenol moiety.
Uniqueness
8-{4-[(1H-imidazol-1-yl)methyl]benzoyl}-8-azabicyclo[3.2.1]oct-2-ene: is unique due to its combination of an imidazole ring, a phenyl group, and a bicyclic octane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O/c22-18(21-16-2-1-3-17(21)9-8-16)15-6-4-14(5-7-15)12-20-11-10-19-13-20/h1-2,4-7,10-11,13,16-17H,3,8-9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAJRLKXIXWXUPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

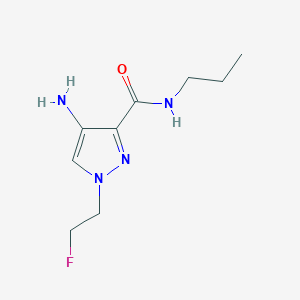
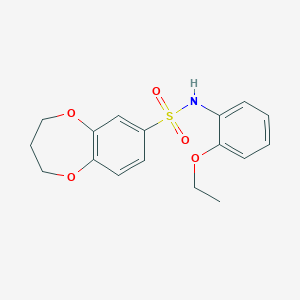
![[3-(4-Methoxybutyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2875199.png)

![3-{1-[(3-fluorophenyl)methanesulfonyl]piperidin-4-yl}-1,3-thiazolidine-2,4-dione](/img/structure/B2875201.png)
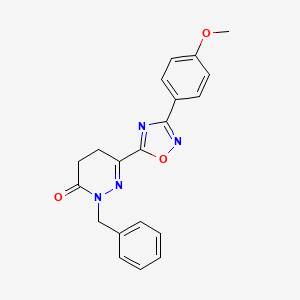
![2-[(2E)-3-ETHYL-2-(ETHYLIMINO)-4-OXO-1,3-THIAZOLIDIN-5-YL]-N-METHYLACETAMIDE](/img/structure/B2875204.png)
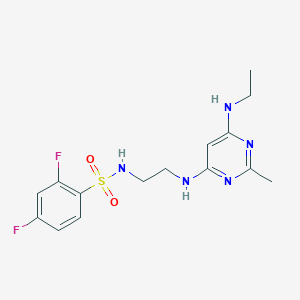
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2875207.png)
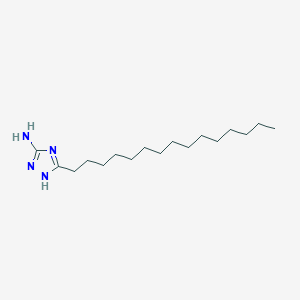

![N-[2-(4-ethylpiperazin-1-yl)-2-(pyridin-3-yl)ethyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2875211.png)
![ethyl 2-(6-methoxy-3-methylbenzofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2875213.png)
